molecular formula C11H15NO2 B556798 2-Amino-3-(2,6-dimethylphenyl)propanoic acid CAS No. 132466-22-9

2-Amino-3-(2,6-dimethylphenyl)propanoic acid

Cat. No.: B556798
CAS No.: 132466-22-9
M. Wt: 193.24 g/mol
InChI Key: VEQOZHOWFAVBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2,6-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with a 2,6-dimethylphenyl substituent on the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,6-dimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting amine is subsequently subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the desired amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Strecker synthesis, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,6-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.

Scientific Research Applications

2-Amino-3-(2,6-dimethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,6-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring may also participate in π-π interactions with other aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropanoic acid: Lacks the dimethyl substituents on the aromatic ring.

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group on the aromatic ring instead of methyl groups.

Uniqueness

2-Amino-3-(2,6-dimethylphenyl)propanoic acid is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-amino-3-(2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQOZHOWFAVBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281551
Record name 2-amino-3-(2,6-dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132466-22-9
Record name 2-amino-3-(2,6-dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(2,6-dimethylphenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(2,6-dimethylphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-(2,6-dimethylphenyl)propanoic acid
Reactant of Route 4
2-Amino-3-(2,6-dimethylphenyl)propanoic acid
Reactant of Route 5
2-Amino-3-(2,6-dimethylphenyl)propanoic acid
Reactant of Route 6
2-Amino-3-(2,6-dimethylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.